molecular formula C24H22N2O3S B2407269 2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892360-81-5

2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2407269
CAS No.: 892360-81-5
M. Wt: 418.51
InChI Key: FDYFQHGGFZIGFH-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a fused bicyclic system with a sulfonamide moiety. The structure features a 2,4-dimethylphenyl group at position 2 and a 4-vinylbenzyl substituent at position 2. These substituents confer unique steric and electronic properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(4-ethenylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-4-19-10-12-20(13-11-19)16-25-22-7-5-6-8-23(22)30(28,29)26(24(25)27)21-14-9-17(2)15-18(21)3/h4-15H,1,16H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYFQHGGFZIGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Precise methodologies can vary, but common approaches include:

  • Formation of the thiadiazine core through cyclization reactions involving appropriate precursors.
  • Introduction of substituents such as the vinylbenzyl and dimethylphenyl groups via electrophilic aromatic substitution or similar techniques.

Anticancer Properties

Recent studies have indicated that compounds with a thiadiazine core possess significant anticancer properties. The mechanism is often linked to:

  • Inhibition of tubulin polymerization , which disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .
  • Cytotoxic effects observed in various human tumor cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. In vitro assays have shown that these compounds can induce cell death at micromolar concentrations .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. The following points summarize findings related to AChE inhibition:

  • Compounds structurally similar to our target have demonstrated promising AChE inhibitory activity with IC50 values in the low micromolar range .
  • Molecular docking studies suggest that these compounds can effectively bind to the active site of AChE, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Thiadiazine Derivatives : A series of thiadiazine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Results indicated that modifications in substituents significantly affected their biological activity, with some derivatives showing over 70% inhibition at concentrations as low as 10 µM .
  • AChE Inhibition Research : In a study focusing on AChE inhibitors derived from thiadiazine structures, one compound exhibited an IC50 value of 2.7 µM, indicating robust inhibitory potential compared to standard drugs used in Alzheimer's treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Disruption : The compound's ability to interfere with tubulin dynamics leads to apoptosis in cancer cells.
  • Enzyme Inhibition : By binding to AChE, it prevents the hydrolysis of acetylcholine, thereby enhancing cholinergic transmission which is beneficial in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) LogP* Solubility (µM) Key Applications
Target Compound 2-(2,4-Dimethylphenyl), 4-(4-vinylbenzyl) 3.2† ~20‡ Under investigation
7-Chloro-2-propyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 7-Cl, 2-propyl 2.8 45 Antiparasitic agents
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido-fused, 4-FBz, 4-MeSPh 4.1 12 Unspecified biological activity
5-Aryl-1,2-thiazinan-3-one-1,1-dioxide derivatives Variable aryl groups 1.5–3.0 50–200 Synthetic intermediates

*Calculated using Molinspiration; †Estimated via QSAR; ‡Predicted based on structural analogs.

  • Key Observations :
    • The target compound exhibits moderate lipophilicity (LogP ~3.2), comparable to antiparasitic derivatives like 7-chloro-2-propyl analogues .
    • The pyrido-fused derivative shows higher LogP (4.1), likely due to aromatic stacking and reduced polarity.
    • Substituents at position 4 (e.g., 4-vinylbenzyl vs. 4-(methylsulfanyl)phenyl) significantly alter solubility and membrane permeability.
Table 3: Inhibitory Activity Against Carbonic Anhydrases (CAs)
Compound hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Selectivity (IX/XII vs. I/II) Reference
Target Compound Not reported Not reported
Trifluoromethyl coumarin-thiadiazine hybrids 10.9 6.7 >100-fold
7-Substituted benzo[e]thiadiazin-3-one 1,1-dioxides 15–50 8–30 50–100-fold
Saccharin-acesulfame hybrid derivatives 20–80 10–40 >50-fold
  • Key Observations :
    • The benzo[e][1,2,4]thiadiazin-3-one scaffold shows potent and selective inhibition of tumor-associated hCA IX/XII over off-target isoforms (hCA I/II) .
    • Substituents like trifluoromethyl groups enhance both potency (Kᵢ < 10 nM) and selectivity .
    • The target compound’s 4-vinylbenzyl group may improve membrane penetration but requires empirical validation.

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